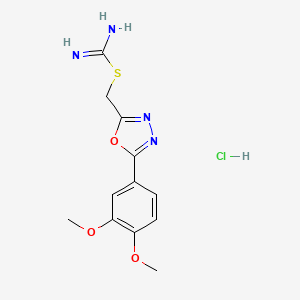
(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl carbamimidothioate hydrochloride
Descripción general
Descripción
(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl carbamimidothioate hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O3S and its molecular weight is 330.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl carbamimidothioate hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 281.34 g/mol |
| CAS Number | 54014-37-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to exhibit various pharmacological effects, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit varying degrees of antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
A study conducted on various cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. For example:
- Cell Line Tested : MDA-MB-231 (breast cancer)
- IC50 : 1.0 µM
- Mechanism : Induction of DNA double-strand breaks leading to apoptosis.
Case Studies
-
Case Study on Breast Cancer Cells :
- A research team investigated the effects of this compound on MDA-MB-231 cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis.
- Findings : The compound was found to disrupt mitochondrial membrane potential and activate caspase pathways.
-
Inflammatory Response Modulation :
- Another study assessed the anti-inflammatory properties in a murine model of acute inflammation.
- Results : Treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating a potent anti-inflammatory effect.
Propiedades
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S.ClH/c1-17-8-4-3-7(5-9(8)18-2)11-16-15-10(19-11)6-20-12(13)14;/h3-5H,6H2,1-2H3,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYJHHOMDFWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CSC(=N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















